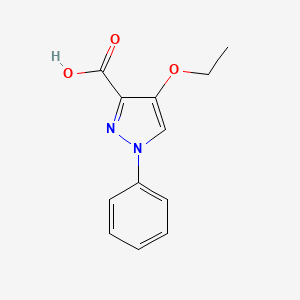

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxy-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-10-8-14(13-11(10)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEVFPAAVMSXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure:

- Starting materials: Hydrazine derivatives (e.g., phenylhydrazine) and β-diketones or α,β-unsaturated carbonyl compounds bearing the ethoxy substituent.

- Reaction conditions: Reflux in polar solvents such as ethanol or acetic acid, often with acid catalysts like acetic acid or hydrochloric acid.

- Outcome: Formation of the pyrazole ring via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.

Example:

A plausible route involves reacting phenylhydrazine with ethoxy-substituted β-diketones under reflux, leading to the formation of the desired pyrazole core with an ethoxy group at the 4-position.

Functionalization of Pre-formed Pyrazoles

Another strategy involves starting from pre-formed pyrazole rings and introducing the carboxylic acid and ethoxy groups via substitution or oxidation reactions.

Method:

- Step 1: Synthesize 1-phenyl-1H-pyrazole-3-carboxylic acid via cyclization of phenylhydrazine with ethoxy-substituted β-diketones.

- Step 2: Functionalize the pyrazole ring at the 4-position through electrophilic substitution or nucleophilic addition, followed by oxidation or esterification to introduce the carboxylic acid group.

The introduction of the carboxylic acid group can be achieved through oxidation of methyl or ethoxy esters derived from pyrazole derivatives.

Process:

- Ester formation: Reacting the pyrazole with ethyl or ethoxy groups with suitable acyl chlorides or anhydrides.

- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to convert methyl or ethoxy groups into carboxylic acids.

Specific Literature-Based Synthesis Pathways

a) Synthesis via Hydrazine and Ethyl Acetoacetate Derivatives

Based on research, a common route involves:

- Condensation of phenylhydrazine with ethyl acetoacetate derivatives bearing an ethoxy group.

- Cyclization under acidic conditions to form the pyrazole ring.

- Subsequent oxidation or hydrolysis to yield the carboxylic acid.

b) Multi-step Synthesis Involving Nucleophilic Substitutions

Research indicates that:

- Starting from 4-bromo-1-phenyl-1H-pyrazole, nucleophilic substitution with ethoxide ions can introduce the ethoxy group at the 4-position.

- The carboxylic acid functionality can be introduced via oxidation of the corresponding methyl or ethyl ester intermediates.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Main Products | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of Hydrazines | Phenylhydrazine + Ethoxy-β-diketone | Acidic reflux | Reflux in ethanol or acetic acid | Pyrazole derivatives with ethoxy group | High selectivity, straightforward | Requires pre-functionalized β-diketones |

| Nucleophilic Substitution | 4-bromo-1-phenyl-1H-pyrazole | Sodium ethoxide | Reflux in ethanol | Ethoxy-substituted pyrazole | Versatile, suitable for large-scale | Possible side reactions |

| Oxidation of Esters | Pyrazole methyl/ethyl esters | KMnO₄, CrO₃ | Reflux in suitable solvent | Carboxylic acids | Efficient conversion | Overoxidation risk |

| Direct Cyclization | Phenylhydrazine + Ethoxy-β-diketones | Acidic conditions | Reflux | Pyrazole core | Well-established | Multi-step synthesis |

Research Findings and Notes

- The synthesis of pyrazole derivatives with specific substituents like ethoxy and phenyl groups is well-documented in organic chemistry literature, with methods optimized for yield and purity.

- Modern approaches favor cyclization of hydrazines with functionalized diketones, often employing microwave-assisted synthesis to reduce reaction times.

- The oxidation of ester intermediates remains a reliable route for introducing the carboxylic acid group, with selectivity enhanced by controlling oxidation conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring attached to a phenyl group and a carboxylic acid functional group. Its molecular weight is approximately 232.24 g/mol, and it is characterized by the following structural formula:

Biological Research Applications

One of the primary applications of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is as a buffering agent in cell culture systems. It helps maintain physiological pH levels, which is crucial for various biological assays and experiments. The effective pH range for this compound as a buffer is between 6 to 8.5, making it suitable for a wide array of biological applications.

Key Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, making it a candidate for further pharmacological studies.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

These activities highlight its potential use in therapeutic contexts, warranting further investigation into its mechanisms of action.

Pharmaceutical Development

In the pharmaceutical sector, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is utilized in the synthesis of various drugs. Its role as an organic buffer facilitates peptide synthesis, enhancing reaction yields . Additionally, its structural features allow for the modification into derivatives that may exhibit enhanced biological activity or specific chemical properties.

Interaction Studies

Understanding how 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid interacts with various biological targets is crucial for optimizing its therapeutic use. Interaction studies have focused on:

- Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Binding : Evaluating its affinity for different receptors to understand its pharmacodynamics better.

These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acid Derivatives

Substituent Variations and Physicochemical Properties

Pyrazole derivatives are highly tunable, with substituents dictating electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Chloro (electron-withdrawing) in ’s compound may reduce ring electron density, altering reactivity . Amino groups () enable hydrogen bonding, enhancing solubility but reducing lipophilicity compared to ethoxy .

Lipophilicity and Solubility :

- Allyloxy () introduces unsaturation, increasing hydrophobicity versus ethoxy .

- Carboxylic acid groups generally improve aqueous solubility, but bulky substituents (e.g., benzoyl in ) may counterbalance this via steric hindrance .

Biological Activity: 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives () exhibit notable antioxidant and anti-inflammatory effects, suggesting substituents like benzoyl/formyl enhance bioactivity . 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid () is a pharmaceutical intermediate, highlighting the amino group’s role in drug development .

Pharmacological Potential

While direct data on 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is scarce, structurally related compounds provide clues:

- Kinase Inhibition : Pyrazolo[4,3-c]pyridin-4(5H)-ones () demonstrate ATP-competitive binding, suggesting pyrazole-carboxylic acids could target similar pathways .

Biological Activity

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol, is a member of the phenylpyrazole class. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring linked to a phenyl group and a carboxylic acid functional group. The presence of the ethoxy group contributes to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research has demonstrated that 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid exhibits several key biological activities:

Anticancer Activity

Studies indicate that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, one study reported significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism may involve apoptosis induction and inhibition of specific signaling pathways.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A recent analysis highlighted its potential as a selective COX-2 inhibitor with minimal gastric toxicity .

Antimicrobial Activity

Preliminary research suggests that 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

Synthesis

Various synthetic routes have been developed to produce 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Methods include:

- Condensation Reactions : Utilizing ethyl esters and hydrazines.

- Cyclization Techniques : Employing acidic or basic catalysts to facilitate ring formation.

Case Studies

Several studies have evaluated the biological activity of this compound in different contexts:

- Anticancer Evaluation : In vivo studies demonstrated that derivatives based on the pyrazole structure exhibited significant tumor reduction in animal models of cancer .

- Inflammation Models : In carrageenan-induced paw edema models, compounds similar to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid showed marked reductions in inflammation compared to control groups .

Q & A

Q. What methodologies validate the compound’s role in multi-step organic syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.